

1,2-Dodecanediol in Research: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dodecanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of **1,2-Dodecanediol** (CAS No: 1119-87-5) in various research fields. We will explore its utility as an antimicrobial agent, a key component in nanomaterial synthesis, a penetration enhancer in drug delivery systems, and a versatile intermediate in chemical synthesis. This document consolidates quantitative data, details key experimental protocols, and visualizes complex processes to support advanced research and development.

Physicochemical Properties

1,2-Dodecanediol, also known as lauryl glycol, is a straight-chain aliphatic diol with two hydroxyl groups on adjacent carbons of a twelve-carbon chain.^[1] This structure imparts a unique combination of hydrophilic and lipophilic properties, making it a valuable compound in diverse scientific applications.

Property	Value	Reference
Molecular Formula	C12H26O2	[2]
Molecular Weight	202.33 g/mol	[2]
Appearance	White solid	[3]
Melting Point	56-60 °C	
Assay	≥90%	
Functional Group	Hydroxyl	
InChI Key	ZITKDVFRMRXIJJ- UHFFFAOYSA-N	

Antimicrobial Research Applications

1,2-Dodecanediol has demonstrated significant antibacterial activity, particularly against common skin flora such as *Staphylococcus aureus* and *Staphylococcus epidermidis*. [4][5][6] This makes it a compound of interest for developing topical formulations and for studying antimicrobial mechanisms. Its activity is noted to be dependent on its alkyl chain length. [7]

Quantitative Antimicrobial Activity

The efficacy of **1,2-Dodecanediol** as an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Microorganism	MIC (µg/mL)	Reference
<i>Staphylococcus aureus</i>	4000	[5]
<i>Staphylococcus epidermidis</i>	3200	[5]

Studies have also evaluated the synergistic effects of **1,2-Dodecanediol** when combined with other antimicrobial agents, using the Fractional Inhibitory Concentration (FIC) index to determine if the combination is synergistic, additive, or antagonistic. [4] For instance, the

combination with lactic acid was found to be additive, while its activity against *S. epidermidis* was inhibited when mixed with myristic acid.[4][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of **1,2-Dodecanediol** against bacterial strains.

Materials:

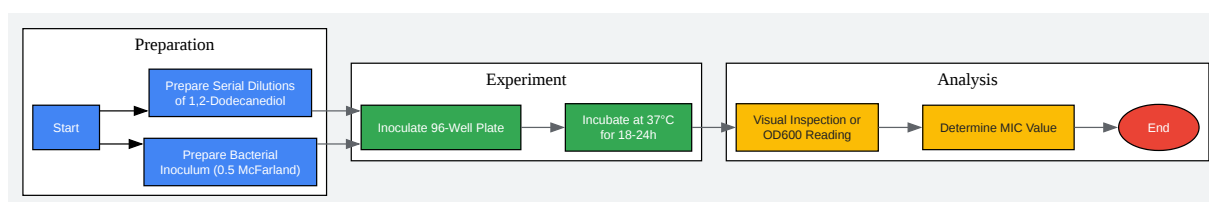
- **1,2-Dodecanediol**
- Bacterial strains (e.g., *S. aureus*, *S. epidermidis*)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- Sterile 96-well microplates
- Spectrophotometer
- Pipettes and sterile tips
- Incubator

Procedure:

- Preparation of Bacterial Inoculum:
 - Culture the bacterial strain overnight on an appropriate agar plate.
 - Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in the microplate wells.
- Preparation of **1,2-Dodecanediol** Dilutions:

- Prepare a stock solution of **1,2-Dodecanediol** in a suitable solvent (e.g., DMSO), if necessary.
- Perform a two-fold serial dilution of the compound in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 μ L.
- Inoculation:
 - Add 100 μ L of the prepared bacterial inoculum to each well containing the diluted compound.
 - Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).
- Incubation:
 - Cover the microplate and incubate at 37°C for 18-24 hours.[8]
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of **1,2-Dodecanediol** in which no visible bacterial growth is observed.
 - Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify growth.

Visualization: MIC Assay Workflow



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Workflow for determining Minimum Inhibitory Concentration (MIC).

Nanomaterial Synthesis

1,2-Dodecanediol serves as a crucial reagent in the chemical synthesis of various nanoparticles, including spinel ferrite (MFe_2O_4 where $M=Fe, Co, Ni$) and magnetic microspheres.[9] Its role often involves acting as a high-boiling point solvent, a reducing agent, or a stabilizer during the nanoparticle formation process.

Experimental Protocol: Synthesis of Magnetic Microspheres

This protocol describes the preparation of iron-based magnetic microspheres using **1,2-Dodecanediol**, adapted from a cited method.[9]

Materials:

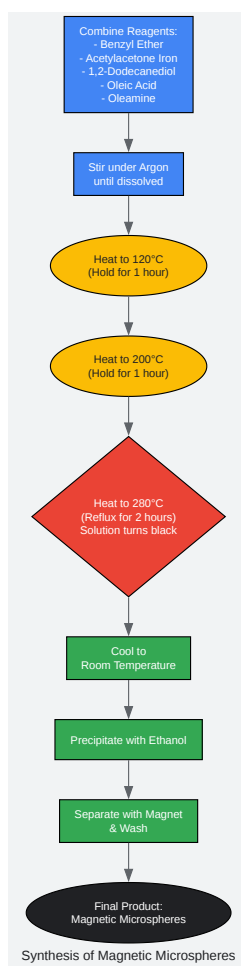
- Benzyl ether (20 mL)
- Acetylacetone iron (2 mmol)
- **1,2-Dodecanediol** (10 mmol)
- Oleic acid (10 mmol)
- Oleamine (2 mmol)
- Three-neck flask and reflux condenser
- Heating mantle with stirrer
- Argon gas supply

Procedure:

- Mixing Reagents:
 - In a three-neck flask, sequentially add 20 mL of benzyl ether, 2 mmol of acetylacetone iron, 10 mmol of **1,2-Dodecanediol**, 10 mmol of oleic acid, and 2 mmol of oleamine.

- Inert Atmosphere and Dissolution:
 - Stir the mixture under a continuous flow of argon gas until all reactants are completely dissolved.
- Staged Heating:
 - Heat the mixture to 120°C and maintain this temperature for 1 hour.
 - Increase the temperature to 200°C and maintain for an additional 1 hour.
- Reflux and Nanoparticle Formation:
 - Finally, heat the reaction mixture to approximately 280°C and reflux for 2 hours.
 - The reaction is complete when the solution color changes from dark brown to black, indicating the formation of magnetic nanoparticles.
- Purification:
 - After cooling to room temperature, add ethanol to precipitate the nanoparticles.
 - Separate the nanoparticles using a magnet and discard the supernatant.
 - Wash the nanoparticles multiple times with ethanol and redisperse them in a nonpolar solvent like hexane.

Visualization: Nanoparticle Synthesis Workflow



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Workflow for the synthesis of magnetic microspheres.

Drug Delivery and Formulation

In pharmaceutical research, **1,2-Dodecanediol** is investigated as an excipient in drug formulations, particularly for topical and transdermal delivery.^{[10][11]} Its amphiphilic nature allows it to function as a penetration enhancer, reversibly decreasing the barrier resistance of the skin's stratum corneum to facilitate drug absorption.^[12]

Mechanism as a Penetration Enhancer

Penetration enhancers improve transdermal drug delivery by interacting with the components of the stratum corneum.^[12] The primary mechanism involves the disruption of the highly ordered intercellular lipid matrix. **1,2-Dodecanediol**, with its long alkyl chain and polar head group, can insert itself into the lipid bilayers, increasing their fluidity and creating defects or

pores. This transient disruption allows drug molecules to partition more easily into and diffuse through the skin barrier.

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol provides a general methodology for evaluating the penetration-enhancing effect of **1,2-Dodecanediol** on a model drug.

Materials:

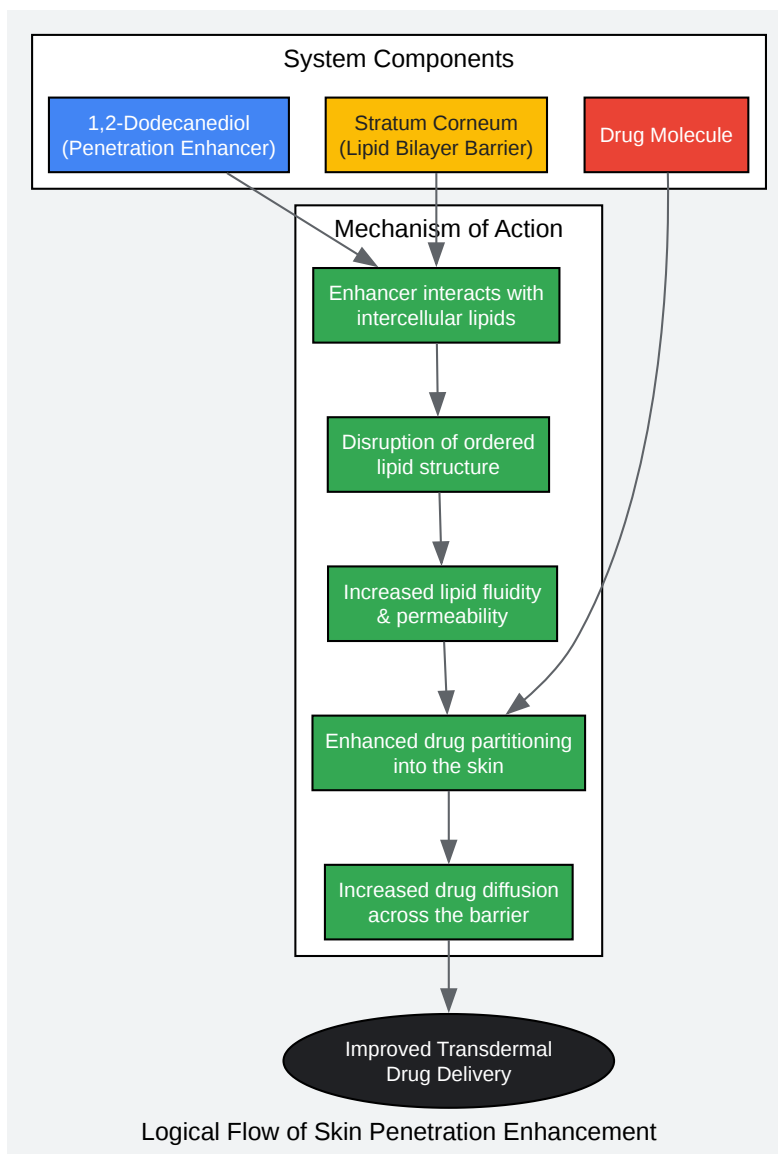
- Franz diffusion cells
- Excised skin (e.g., rat, porcine, or human cadaver skin)
- Model drug formulation (with and without **1,2-Dodecanediol**)
- Phosphate-buffered saline (PBS) as the receptor medium
- Stirring bars and a multi-channel magnetic stirrer with heating
- HPLC or other analytical method for drug quantification

Procedure:

- Skin Preparation:
 - Excise full-thickness skin and remove subcutaneous fat.
 - Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
- Cell Assembly:
 - Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
 - Fill the receptor chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

- Equilibration:
 - Place the assembled cells in a heated stirring block and allow the skin to equilibrate for 30-60 minutes.
- Application of Formulation:
 - Apply a precise amount of the test formulation (containing the model drug and **1,2-Dodecanediol**) and the control formulation (drug only) to the surface of the skin in the donor chamber.
- Sampling:
 - At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber through the sampling port.
 - Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
- Sample Analysis:
 - Analyze the collected samples to determine the concentration of the model drug using a validated analytical method like HPLC.
- Data Analysis:
 - Calculate the cumulative amount of drug permeated per unit area over time.
 - Plot this data to determine the steady-state flux (J_{ss}) and the permeability coefficient (K_p).
 - Calculate the enhancement ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Visualization: Mechanism of Penetration Enhancement



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Mechanism of **1,2-Dodecanediol** as a skin penetration enhancer.

Role in Chemical Synthesis

Beyond the specific applications above, **1,2-Dodecanediol** is a versatile building block in fine chemical synthesis.^[13] Its two hydroxyl groups offer reactive sites for various chemical transformations. It is used in the preparation of more complex molecules such as lipophilic diamines and amino alcohols, which have been investigated for their antitubercular activity. It can also undergo esterification to create diesters used as surfactants or lubricants, and etherification or oxidation to produce other specialty chemicals.^[13]

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